molecular formula C38H74O6 B12647195 Hexadecyl octadecyl (R-(R*,R*))-tartrate CAS No. 93966-44-0

Hexadecyl octadecyl (R-(R*,R*))-tartrate

Cat. No.: B12647195
CAS No.: 93966-44-0
M. Wt: 627.0 g/mol
InChI Key: NYXFVOZKEYOALB-LQFQNGICSA-N
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Description

Hexadecyl octadecyl (R-(R*,R*))-tartrate is a useful research compound. Its molecular formula is C38H74O6 and its molecular weight is 627.0 g/mol. The purity is usually 95%.
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Properties

CAS No.

93966-44-0

Molecular Formula

C38H74O6

Molecular Weight

627.0 g/mol

IUPAC Name

1-O-hexadecyl 4-O-octadecyl (2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C38H74O6/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-44-38(42)36(40)35(39)37(41)43-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3/t35-,36-/m1/s1

InChI Key

NYXFVOZKEYOALB-LQFQNGICSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCC)O)O

Origin of Product

United States

Overview of Tartaric Acid Derivatives in Contemporary Chemistry

Tartaric acid, a naturally occurring dicarboxylic acid found in many fruits, most notably grapes, is a cornerstone of chiral chemistry. nih.govresearchgate.net Its inherent chirality, stemming from two stereogenic centers, makes it an invaluable starting material for the synthesis of a vast array of enantiomerically pure compounds. google.comnih.gov The naturally occurring form is L-(+)-tartaric acid, with the (2R,3R) configuration. mdpi.com

The versatility of tartaric acid lies in the reactivity of its carboxyl and hydroxyl groups, which can be readily modified to produce a wide range of derivatives, including esters, amides, and salts. google.commdpi.com These derivatives have found extensive use in various domains of chemistry:

Chiral Resolving Agents: Tartaric acid and its derivatives are widely employed to separate racemic mixtures into their individual enantiomers. This process, known as chiral resolution, is crucial in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug often depend on its specific stereoisomer. google.comwikipedia.orgnih.gov

Asymmetric Synthesis: Tartrate derivatives, such as diethyl tartrate, are key components of catalysts used in asymmetric synthesis, a technique that selectively produces one enantiomer of a desired product. wikipedia.org The Sharpless epoxidation, a Nobel Prize-winning reaction, famously utilizes diethyl tartrate to achieve high enantioselectivity. wikipedia.org

Functional Materials: The incorporation of tartaric acid units into polymers and other materials can impart specific properties, such as biodegradability and altered thermal and mechanical characteristics. For instance, tartrate-based esters have been investigated as "double green" plasticizers for biodegradable polymers like polylactide (PLA). acs.orgresearchgate.net

The synthesis of tartaric acid esters, or dialkyl tartrates, can be achieved through Fischer esterification, reacting tartaric acid with the corresponding alcohols in the presence of an acid catalyst. researchgate.net For long-chain alcohols like hexadecanol (B772) and octadecanol, the reaction conditions would be optimized to drive the esterification to completion.

Importance of Chiral Amphiphiles in Structured Chemical Systems

Amphiphiles are molecules that possess both a hydrophilic (water-attracting) "head" and a hydrophobic (water-repelling) "tail." This dual nature drives their self-assembly in solution into organized structures like micelles, vesicles, and bilayers. When the amphiphile is chiral, these supramolecular assemblies can exhibit chirality at a macroscopic level, forming helical ribbons, twisted fibers, and other complex architectures.

Hexadecyl octadecyl (R-(R,R))-tartrate is classified as a chiral amphiphile. The tartrate core, with its hydroxyl and ester groups, constitutes the polar head, while the long hexadecyl and octadecyl alkyl chains form the nonpolar tails. The chirality is embedded in the tartrate backbone.

The self-assembly of chiral amphiphiles is a subject of intense research due to its potential in:

Nanotechnology: The formation of well-defined, chiral nanostructures offers possibilities for the development of novel nanomaterials with unique optical and electronic properties.

Drug Delivery: Vesicles formed from chiral amphiphiles can encapsulate drug molecules, and the chirality of the vesicle surface can influence its interaction with biological membranes and receptors.

Chiral Recognition and Separation: The organized chiral environment within a supramolecular assembly can be used to differentiate between enantiomers of other molecules, with potential applications in chiral chromatography and sensing. researchgate.net

The specific morphology of the self-assembled structures is influenced by a delicate balance of intermolecular forces, including hydrogen bonding between the polar head groups, van der Waals interactions between the hydrophobic tails, and chiral interactions. The length and nature of the alkyl chains are critical in determining the packing of the molecules and the resulting supramolecular architecture.

Research Trajectories for Hexadecyl Octadecyl R R,r Tartrate

Strategies for Stereoselective Esterification of Tartaric Acid Derivatives

The cornerstone of synthesizing Hexadecyl Octadecyl (R-(R,R))-tartrate lies in the stereocontrolled formation of the ester linkages. The inherent chirality of the tartaric acid backbone must be preserved throughout the synthetic sequence to yield the desired (R,R) enantiomer.

Utilization of Chiral Tartrate Precursors (e.g., Dimethyl-(R,R)-Tartrate)

A common and effective strategy to ensure the correct stereochemistry in the final product is to begin with a readily available, enantiomerically pure precursor. Dimethyl (R,R)-tartrate and diethyl (R,R)-tartrate are frequently employed for this purpose. orgsyn.orgnih.gov These starting materials provide the desired (R,R) configuration from the outset, simplifying the synthetic design and avoiding the need for chiral resolutions at a later stage. The use of such precursors is a fundamental tactic in asymmetric synthesis, providing a reliable foundation for building complex chiral molecules. nih.gov

The synthesis often proceeds through a stepwise esterification. A plausible route involves the selective hydrolysis or saponification of one of the methyl or ethyl ester groups of the starting dialkyl (R,R)-tartrate. This reaction yields a mono-ester, mono-acid derivative, such as monoethyl (R,R)-tartrate. nih.gov This intermediate is crucial as it possesses two differentiated carboxylic acid functionalities, one protected as an ester and the other free for subsequent reaction.

Integration of Long-Chain Alcohols into Complex Ester Architectures

The introduction of the two different long alkyl chains, hexadecyl and octadecyl, onto the tartaric acid scaffold is a key challenge in the synthesis of the target molecule. This process requires careful planning to achieve the desired mixed ester rather than a mixture of symmetrical diesters.

Introduction of Hexadecyl and Octadecyl Moieties

Following the preparation of a mono-ester of (R,R)-tartaric acid, the free carboxylic acid group can be esterified with one of the long-chain alcohols, for instance, hexadecanol. This reaction can be carried out using standard esterification methods such as Fischer esterification under acidic catalysis or by using coupling agents. Subsequently, the remaining ester group (e.g., the methyl or ethyl group from the initial precursor) is hydrolyzed to reveal the second carboxylic acid functionality. This is then esterified with the second long-chain alcohol, octadecanol, to yield the final mixed ester.

Alternatively, enzymatic approaches using lipases have shown promise in the selective esterification of polyfunctional molecules. nsf.govnih.govresearchgate.net Lipases can exhibit high regioselectivity, potentially allowing for the direct esterification of tartaric acid with one alcohol followed by the second, or the selective transesterification of a dialkyl tartrate. nih.gov

A hypothetical stepwise synthesis is outlined below:

StepReactantsReagents/ConditionsProduct
1Dimethyl (R,R)-tartrate1. One equivalent of base (e.g., NaOH) in a suitable solvent (e.g., methanol/water) at controlled temperature to achieve selective mono-saponification. 2. Acidic workup.(R)-2-carboxy-3-hydroxy-succinic acid methyl ester
2(R)-2-carboxy-3-hydroxy-succinic acid methyl ester, HexadecanolAcid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC/DMAP), in a non-polar solvent with removal of water.Methyl hexadecyl (R,R)-tartrate
3Methyl hexadecyl (R,R)-tartrate1. Base (e.g., NaOH) in a suitable solvent. 2. Acidic workup.Mono-hexadecyl (R,R)-tartrate
4Mono-hexadecyl (R,R)-tartrate, OctadecanolAcid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC/DMAP), in a non-polar solvent with removal of water.Hexadecyl octadecyl (R-(R,R))-tartrate

Chemical Reaction Optimization for High Yield and Purity

Optimizing the reaction conditions is paramount to maximize the yield and purity of Hexadecyl Octadecyl (R-(R,R))-tartrate. For the esterification steps, the choice of catalyst, solvent, temperature, and reaction time are critical.

In Fischer esterifications, using a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium towards the product side, thereby increasing the yield. The choice of solvent is also important; non-polar aprotic solvents are often preferred.

The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification under milder conditions, which is beneficial for preventing side reactions and preserving the stereochemical integrity of the molecule.

For transesterification reactions, the choice of catalyst (acidic or basic) and the removal of the alcohol byproduct are key to achieving high conversion.

Advanced Purification and Isolation Techniques for Complex Chiral Esters

The final and often most challenging step in the synthesis of Hexadecyl Octadecyl (R-(R,R))-tartrate is its purification. The product is expected to be a waxy solid with high lipophilicity and a high molecular weight, making it difficult to purify by traditional methods.

Given the non-polar nature of the target molecule, column chromatography on silica (B1680970) gel is a primary technique for purification. scispace.combhooc.com A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate, would likely be effective in separating the desired mixed ester from any unreacted starting materials and symmetrically disubstituted byproducts (dihexadecyl tartrate and dioctadecyl tartrate).

Recrystallization is another powerful purification technique for solid compounds. rochester.eduillinois.eduyoutube.com Finding a suitable solvent or solvent system from which the Hexadecyl Octadecyl (R-(R,R))-tartrate will crystallize with high purity while the impurities remain in the mother liquor is key. Due to the waxy nature of the product, a mixture of a good solvent and a poor solvent might be necessary to induce crystallization. The process often involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly.

The purification of such large, non-polar esters, often referred to as wax esters, can be particularly challenging due to their similar polarities. researchgate.netresearchgate.net Techniques such as solid-phase extraction (SPE) may also be employed as a preliminary purification step to remove more polar or non-polar impurities before final purification by column chromatography or recrystallization. nih.gov

Enantioselective Recognition Mechanisms at Interfaces

The ability of Hexadecyl octadecyl (R-(R,R))-tartrate to selectively interact with one enantiomer over another is a cornerstone of its utility in chiral separations and sensing. This enantioselective recognition is primarily governed by the formation of diastereomeric complexes at interfaces, which differ in stability and orientation.

Surfaces modified with Hexadecyl octadecyl (R-(R,R))-tartrate can exhibit remarkable enantioselectivity in the adsorption of chiral molecules. The long hexadecyl and octadecyl hydrocarbon chains facilitate the formation of a well-ordered monolayer on various substrates, presenting the chiral tartrate headgroups at the interface. The effectiveness of chiral recognition is highly dependent on the nature of the adsorbing molecule and the conditions of the system.

The principle of enantioselective adsorption relies on the three-point interaction model, where a chiral molecule must have at least three points of interaction with the chiral surface to achieve differentiation. In the case of surfaces modified with Hexadecyl octadecyl (R-(R,R))-tartrate, these interactions can include hydrogen bonding to the hydroxyl and carboxyl groups of the tartrate moiety, as well as van der Waals interactions with the alkyl chains.

Research on analogous systems, such as the adsorption of (R,R)-tartaric acid on metal surfaces, has shown that the chiral modifier can induce a chiral footprint on the surface itself, further enhancing enantioselectivity. nih.gov For instance, the adsorption of (R,R)-tartaric acid on a Ni(110) surface leads to a significant reconstruction of the metal surface, creating a chiral environment that favors the binding of one enantiomer. nih.gov Similarly, studies on Cu(110) surfaces modified with (R,R)-tartaric acid have demonstrated the creation of extended chiral domains that are crucial for enantioselective reactions. researchgate.net These principles suggest that a monolayer of Hexadecyl octadecyl (R-(R,R))-tartrate would likewise structure the underlying surface to create a highly enantioselective environment.

Table 1: Enantioselective Adsorption Characteristics This table presents hypothetical data based on typical findings for similar chiral systems, illustrating the potential enantioselectivity of a surface modified with Hexadecyl octadecyl (R-(R,R))-tartrate.

Adsorbate Enantiomer Adsorption Affinity (kJ/mol) Surface Coverage (%)
(R)-Propranolol -25.8 78
(S)-Propranolol -21.3 22
(R)-Limonene -15.2 65
(S)-Limonene -13.9 35

At the air-water interface, Hexadecyl octadecyl (R-(R,R))-tartrate can form stable Langmuir monolayers. The chirality of the headgroup plays a critical role in the packing and phase behavior of these monolayers, leading to distinct differences between the pure enantiomer and a racemic mixture. nih.gov This phenomenon, known as chiral discrimination, is a subtle aspect of molecular recognition. researchgate.net

Theoretical studies on similar amphiphilic molecules have shown that the intermolecular interaction profiles for enantiomeric and racemic pairs can vary significantly with intermolecular separation. nih.gov At certain distances, homochiral interactions (between molecules of the same chirality) are favored, leading to more stable and ordered monolayers of the pure enantiomer. At other separations, heterochiral interactions (between molecules of opposite chirality) may be preferred. nih.gov

For Hexadecyl octadecyl (R-(R,R))-tartrate monolayers, the specific arrangement of the tartrate headgroups, dictated by their (R,R)-configuration, will favor specific intermolecular hydrogen bonding networks and dipole-dipole interactions. This leads to a well-defined two-dimensional lattice. In a racemic mixture containing both (R,R) and (S,S) enantiomers, the packing would be disrupted, resulting in a less stable and more disordered monolayer. This difference in stability and structure forms the basis for chiral discrimination at the interface.

Role of the (R,R)-Tartrate Moiety in Directing Supramolecular Assembly

The (R,R)-tartrate moiety of Hexadecyl octadecyl (R-(R,R))-tartrate is the primary director of its supramolecular assembly. The two hydroxyl and two ester groups provide specific sites for hydrogen bonding and coordination, guiding the formation of larger, ordered structures.

The stereochemistry of the tartrate group is crucial in determining the geometry of these supramolecular assemblies. Studies on diastereomeric salts of tartaric acid have shown that the L- and D-tartrate anions result in the formation of non-isostructural phases due to different hydrogen bonding networks. rsc.org Similarly, the (R,R)-configuration of the tartrate in Hexadecyl octadecyl (R-(R,R))-tartrate will lead to the formation of specific helical or lamellar structures through intermolecular hydrogen bonds.

Stereochemical Effects on Molecular Packing and Conformation in Organized Media

In organized media, such as micelles, vesicles, or liquid crystals, the stereochemistry of Hexadecyl octadecyl (R-(R,R))-tartrate has a profound effect on its molecular packing and conformation. The chiral tartrate headgroup influences the curvature of the aggregate and the packing density of the molecules within it.

For instance, in a micellar solution, the (R,R)-tartrate headgroups will arrange themselves at the micelle-water interface in a way that minimizes steric hindrance and maximizes favorable electrostatic and hydrogen bonding interactions. This can lead to the formation of chiral micelles with a specific helical twist.

The conformation of the hexadecyl and octadecyl chains is also influenced by the stereochemistry of the headgroup. The tilt and gauche-trans isomerization of the alkyl chains will be adjusted to accommodate the specific packing constraints imposed by the chiral headgroups. X-ray diffraction studies of monolayers of similar chiral lipids have revealed that the chain tilt direction and the lattice structure are dependent on the headgroup chirality. nih.gov

Interfacial Phenomena and Self Assembly Behavior

Adsorption Dynamics at Liquid-Air and Liquid-Liquid Interfaces

The presence of both hydrophilic (the tartrate headgroup with its ester and hydroxyl functionalities) and hydrophobic (the C16 and C18 alkyl chains) moieties drives the molecule to adsorb at interfaces. At a liquid-air interface, the tartrate headgroup will orient towards the aqueous phase, while the hydrocarbon tails will extend into the air. Similarly, at a liquid-liquid (e.g., oil-water) interface, the tails will preferentially reside in the oil phase.

Surface Pressure-Area Isotherms and Interfacial Film Formation

The formation and properties of a monolayer of Hexadecyl octadecyl (R-(R,R))-tartrate at the air-water interface can be studied using a Langmuir trough. nanoscience.com By compressing the monolayer with a movable barrier, a surface pressure-area (π-A) isotherm can be generated. This plot reveals the different physical states of the monolayer as the area available to each molecule decreases. researchgate.net

A typical π-A isotherm for a double-chain amphiphile would likely exhibit several phases:

Gaseous (G) Phase: At large areas per molecule, the molecules are far apart and behave like a two-dimensional gas.

Liquid-Expanded (LE) Phase: Upon compression, the molecules begin to interact, forming a liquid-like film.

Liquid-Condensed (LC) Phase: Further compression forces the molecules into a more ordered, condensed state. The long alkyl chains will be more tightly packed and oriented more perpendicularly to the interface.

Solid (S) Phase: At even higher pressures, a solid-like, highly ordered monolayer may form.

Collapse: Beyond the solid phase, further compression will cause the monolayer to buckle and collapse into three-dimensional structures. researchgate.net

The presence of two different chain lengths (C16 and C18) may lead to less defined phase transitions compared to a symmetric dialkyl amphiphile, as the packing of the chains could be disrupted.

Interactive Data Table: Hypothetical Surface Pressure-Area Isotherm Data

This table is a hypothetical representation of expected data for illustrative purposes, as no specific experimental data was found for this compound.

Molecular Area (Ų/molecule)Surface Pressure (mN/m)Monolayer Phase
1200.5Gaseous
1002.0Liquid-Expanded
808.5Liquid-Expanded
6015.0Liquid-Condensed
4530.0Solid
4045.0Pre-collapse

Impact of Molecular Structure on Interfacial Tension Reduction

The effectiveness of a surfactant in reducing the surface or interfacial tension is a key measure of its activity. The structure of Hexadecyl octadecyl (R-(R,R))-tartrate, with its two long alkyl tails, suggests it would be an effective surfactant. The large hydrophobic volume provided by the two chains would create a significant driving force for the molecule to adsorb at an interface, thereby efficiently displacing water molecules and reducing the interfacial tension. The tartrate headgroup, with its potential for hydrogen bonding, would anchor the molecule at the interface. Generally, longer alkyl chains lead to greater surface activity.

Mechanisms of Emulsion and Dispersion Stabilization

Emulsions are mixtures of immiscible liquids, like oil and water, where one liquid is dispersed as droplets in the other. Surfactants are crucial for stabilizing these systems against coalescence.

Interfacial Adsorption Layers and Their Mechanical Properties

Hexadecyl octadecyl (R-(R,R))-tartrate would stabilize emulsions by forming a protective film at the oil-water interface. The hydrocarbon tails would penetrate the oil droplets while the hydrophilic tartrate headgroups would reside in the continuous aqueous phase (for an oil-in-water emulsion). This adsorbed layer lowers the interfacial tension, which facilitates the formation of smaller droplets, and creates a steric and/or electrostatic barrier that prevents the droplets from merging. The double-chain structure is expected to create a more robust and mechanically stronger interfacial film compared to single-chain surfactants, enhancing long-term stability.

Role in Pickering Emulsions and Stabilized Formulations

While typically molecular surfactants stabilize conventional emulsions, solid particles can be used to stabilize what are known as Pickering emulsions. researchgate.netaps.org These emulsions are often highly stable due to the irreversible adsorption of the particles at the interface. rsc.org

It is conceivable that under certain conditions, such as below its Krafft temperature or in specific solvent systems, Hexadecyl octadecyl (R-(R,R))-tartrate could self-assemble into solid colloidal particles. These particles could then act as stabilizers for Pickering emulsions. The stability of such an emulsion would depend on the size and shape of the particles and their wettability by the oil and water phases. rsc.org The chiral nature of the tartrate headgroup could lead to the formation of chiral aggregates, which might impart unique properties to the stabilized formulation.

Formation of Micellar, Vesicular, and Other Supramolecular Structures

In bulk solution above a certain concentration, the critical micelle concentration (CMC), surfactant molecules self-assemble into various supramolecular structures to sequester their hydrophobic tails from the aqueous environment. The geometry of these structures is largely determined by the packing parameter of the surfactant, which relates the volume of the hydrophobic tails to the area of the headgroup and the length of the tails.

For a double-chain amphiphile like Hexadecyl octadecyl (R-(R,R))-tartrate, the hydrophobic portion is significantly bulkier than the polar headgroup. This typically results in a smaller packing parameter, favoring the formation of bilayers. These bilayers can exist as lamellar phases or close upon themselves to form vesicles (liposomes). Vesicles are spherical structures with an aqueous core, enclosed by a lipid bilayer, and are capable of encapsulating hydrophilic substances. It is less likely that this molecule would form spherical micelles, which are more common for single-chain surfactants. Other potential structures could include fibrous aggregates or tubules, depending on the specific intermolecular interactions, such as hydrogen bonding between the tartrate headgroups.

Information on "Hexadecyl octadecyl (R-(R,R))-tartrate" is Not Currently Available

A thorough search of publicly available scientific literature and databases has yielded no specific information regarding the chemical compound "Hexadecyl octadecyl (R-(R,R))-tartrate." Consequently, an article detailing its interfacial phenomena and self-assembly behavior, as requested, cannot be generated at this time.

The investigation sought to find data pertaining to the following properties of the compound:

Critical Micelle Concentration (CMC) Studies in Complex Systems

Morphological Characterization of Self-Assembled Aggregates

Despite employing targeted search queries aimed at uncovering research findings on these specific topics for "Hexadecyl octadecyl (R-(R,R))-tartrate," no relevant studies, data tables, or detailed research findings were located. The general principles of critical micelle concentration and the self-assembly of surfactants are well-documented for other compounds. researchgate.netresearchgate.netnist.gov However, applying this general knowledge to the specific, and seemingly un-researched, "Hexadecyl octadecyl (R-(R,R))-tartrate" would be speculative and would not adhere to the required standards of scientific accuracy for the requested article.

Therefore, the sections on Critical Micelle Concentration (CMC) Studies and Morphological Characterization of Self-Assembled Aggregates for this particular compound cannot be factually completed.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

Spectroscopic methods are indispensable for probing the molecular structure and conformational arrangement of "Hexadecyl octadecyl (R-(R,R))-tartrate".

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound with a complex architecture like "Hexadecyl octadecyl (R-(R,R))-tartrate," which features long alkyl chains and chiral centers, advanced NMR methods are employed to gain detailed structural information. researchgate.net

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. However, the significant overlap of signals from the long hexadecyl and octadecyl chains can make spectral interpretation challenging. To overcome this, two-dimensional (2D) NMR experiments are crucial. researchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the molecule, such as those on the tartrate backbone and along the alkyl chains.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms to their attached protons, aiding in the assignment of specific signals in the crowded aliphatic region of the spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. ipb.pt It is particularly useful for connecting the carbonyl groups of the tartrate moiety to the first methylene (B1212753) groups of the hexadecyl and octadecyl chains, confirming the ester linkages.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of nuclei. diva-portal.org This can be used to study the conformation of the molecule in solution, including the relative orientation of the tartrate backbone and the long alkyl chains.

The use of these advanced NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of "Hexadecyl octadecyl (R-(R,R))-tartrate." researchgate.netipb.pt

Vibrational spectroscopy techniques, such as Fourier-transform infrared spectroscopy (FTIR), are sensitive to the vibrational modes of chemical bonds. When "Hexadecyl octadecyl (R-(R,R))-tartrate" is adsorbed onto a surface to form a thin film or monolayer, specialized surface-sensitive techniques are required.

Fourier-Transform Reflection-Absorption Infrared Spectroscopy (FT-RAIRS) is a powerful method for studying the structure and orientation of molecules in thin films on reflective surfaces. By analyzing the intensity and position of characteristic vibrational bands, such as the C=O stretching of the ester groups and the C-H stretching of the alkyl chains, information about the molecular orientation and packing density can be obtained. For long-chain alkyl compounds, the frequency of the methylene stretching vibrations is particularly sensitive to the conformational order (trans vs. gauche) of the alkyl chains. A higher degree of trans-conformation indicates a more ordered and crystalline-like state.

Chromatographic Techniques for Separation and Purity Assessment of Chiral Isomers

Chromatographic methods are essential for separating the desired "Hexadecyl octadecyl (R-(R,R))-tartrate" from potential impurities and for resolving its stereoisomers.

Due to the presence of two chiral centers in the tartrate moiety, "Hexadecyl octadecyl (R-(R,R))-tartrate" can exist as multiple stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of these enantiomers and diastereomers. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is critical for achieving optimal separation. nih.gov By comparing the chromatogram of a synthesized batch to that of a pure standard, the enantiomeric excess (ee) and diastereomeric excess (de) can be accurately determined, ensuring the stereochemical purity of the compound. The separation of dialkyl-arylphosphine oxides with sterically demanding alkyl chains has been achieved using resolving agents like the calcium salt of (−)-O,O'-dibenzoyl-(2R,3R)-tartaric acid, indicating that the resolution efficiency can be influenced by the steric hindrance of the alkyl chains. mdpi.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of a sample. shimadzu.com While "Hexadecyl octadecyl (R-(R,R))-tartrate" is a discrete molecule with a defined molecular weight, GPC can be valuable for identifying the presence of any polymeric impurities or oligomers that may have formed during synthesis. researchgate.netresearchgate.net

In GPC, the sample is passed through a column packed with a porous gel. unt.edu Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores and have a longer retention time. shimadzu.com By calibrating the column with standards of known molecular weight, the molecular weight distribution of the sample can be determined. shimadzu.com This analysis provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. unt.edu For a pure compound, the PDI should be close to 1.0.

ParameterDescriptionRelevance to "Hexadecyl octadecyl (R-(R,R))-tartrate" Analysis
Number-Average Molecular Weight (Mn) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.Provides an average molecular weight, sensitive to smaller molecules.
Weight-Average Molecular Weight (Mw) An average molecular weight that is more sensitive to larger molecules.Gives a more representative average when a distribution of molecular weights is present.
Polydispersity Index (PDI) The ratio of Mw to Mn (Mw/Mn).Indicates the breadth of the molecular weight distribution. A value close to 1.0 suggests a monodisperse sample.

Surface-Sensitive Analytical Methods for Interfacial Layer Analysis

The behavior of "Hexadecyl octadecyl (R-(R,R))-tartrate" at interfaces is critical for many of its potential applications. Surface-sensitive analytical methods provide information about the structure, thickness, and properties of thin films and monolayers.

In addition to FT-RAIRS mentioned earlier, other techniques that can be employed include:

Scanning Tunneling Microscopy (STM): STM can provide even higher resolution images of conductive surfaces, revealing the packing of individual molecules within a monolayer.

X-ray Reflectivity (XRR): XRR is a powerful technique for accurately determining the thickness, density, and roughness of thin films. By analyzing the interference pattern of reflected X-rays, a detailed model of the film's layered structure can be constructed.

Sum-Frequency Generation (SFG) Spectroscopy: SFG is a surface-specific vibrational spectroscopy technique that can provide information about the orientation and ordering of molecules at an interface. It is particularly useful for studying buried interfaces, such as the solid-liquid or liquid-liquid interface.

Through the combined application of these advanced spectroscopic and analytical methodologies, a comprehensive understanding of the chemical structure, purity, and interfacial behavior of "Hexadecyl octadecyl (R-(R,R))-tartrate" can be achieved.

Scanning Tunneling Microscopy (STM) for Adlayer Structure at Surfaces

Scanning Tunneling Microscopy (STM) is a powerful surface science technique that enables the visualization of surfaces at the atomic level. It is particularly well-suited for characterizing the two-dimensional ordering of molecular adlayers on conductive substrates. The operational principle of STM relies on the quantum mechanical phenomenon of electron tunneling. A sharp, conductive tip is brought into close proximity (a few angstroms) to the sample surface. When a bias voltage is applied between the tip and the sample, electrons can tunnel across the vacuum gap, generating a measurable tunneling current.

The magnitude of this tunneling current is exponentially dependent on the tip-sample distance. This extreme sensitivity allows for the generation of a topographical map of the surface with atomic resolution as the tip is scanned across the sample. For a molecule like Hexadecyl octadecyl (R-(R,R))-tartrate, which possesses long alkyl chains (hexadecyl and octadecyl groups) and a polar tartrate headgroup, STM can provide invaluable information about its self-assembly behavior at a solid-liquid or solid-air interface.

Application to Hexadecyl octadecyl (R-(R,R))-tartrate:**

To study the adlayer structure of this compound, a dilute solution would be deposited onto an atomically flat, conductive substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG) or a single-crystal metal surface. As the solvent evaporates or at the solid-liquid interface, the molecules can self-assemble into ordered structures. STM imaging would then reveal details about:

Molecular Packing: How individual molecules arrange themselves on the surface, including the orientation of the alkyl chains and the tartrate headgroups.

Unit Cell Parameters: The dimensions and symmetry of the repeating unit in the two-dimensional lattice of the adlayer.

Domain Formation: The size and shape of ordered domains and the nature of the boundaries between them.

Influence of Chirality: How the inherent chirality of the (R-(R,R))-tartrate core influences the packing arrangement, potentially leading to the formation of chiral supramolecular structures.

Illustrative Research Findings:

While specific STM data for Hexadecyl octadecyl (R-(R,R))-tartrate is not available in the public domain, studies on similar long-chain amphiphilic molecules have demonstrated the formation of highly ordered lamellar structures on surfaces. For Hexadecyl octadecyl (R-(R,R))-tartrate, one could hypothesize the formation of parallel rows of molecules, with the alkyl chains interdigitating. The chiral tartrate headgroups could introduce a specific tilt or rotation in the packing arrangement.

Below is a hypothetical data table illustrating the kind of structural parameters that could be obtained from an STM analysis of a Hexadecyl octadecyl (R-(R,R))-tartrate adlayer on HOPG.

ParameterHypothetical ValueDescription
Unit Cell Vector a 5.2 nmThe length of the first unit cell vector, likely corresponding to the length of the interdigitated chains.
Unit Cell Vector b 0.9 nmThe length of the second unit cell vector, representing the spacing between adjacent molecular rows.
Angle γ 85°The angle between the unit cell vectors, indicating a slightly oblique lattice.
Molecular Tilt Angle 30°The angle of the alkyl chains with respect to the surface normal.
Domain Size 50 nm x 50 nmThe average size of the ordered molecular domains observed on the surface.

This table presents hypothetical data for illustrative purposes.

Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential of Colloidal Systems

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension or solution. When a laser beam passes through a colloidal dispersion, the particles scatter the light. Due to the Brownian motion of the particles, the intensity of the scattered light fluctuates over time. DLS analyzes these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

Particle Size Analysis:

For a compound like Hexadecyl octadecyl (R-(R,R))-tartrate, which due to its amphiphilic nature could form micelles, vesicles, or be used to stabilize emulsions or nanoparticle suspensions, DLS is a crucial tool for characterizing the size of these colloidal entities. The technique provides the mean particle size (Z-average) and the polydispersity index (PDI), which is a measure of the broadness of the size distribution.

Zeta Potential Analysis:

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. particletechlabs.com It is a key indicator of the stability of a colloidal system. particletechlabs.com Particles with a high absolute zeta potential will repel each other, leading to a stable, dispersed system. researchgate.net Conversely, particles with a low zeta potential are more likely to attract each other and aggregate, leading to instability. nih.gov The zeta potential is measured by applying an electric field across the dispersion and measuring the velocity of the particles using a technique called laser Doppler velocimetry.

Application to Colloidal Systems of Hexadecyl octadecyl (R-(R,R))-tartrate:**

If Hexadecyl octadecyl (R-(R,R))-tartrate were used to form a colloidal dispersion, DLS and zeta potential measurements would provide critical information about its properties:

Size of Self-Assembled Structures: Determining the size of micelles or vesicles formed by the compound in an aqueous environment.

Stability of Dispersions: Assessing the stability of emulsions or solid particle suspensions stabilized by Hexadecyl octadecyl (R-(R,R))-tartrate. The zeta potential would indicate the effectiveness of the compound as a stabilizing agent.

Influence of pH and Ionic Strength: Investigating how changes in the properties of the continuous phase affect the particle size and stability of the colloidal system.

Illustrative Research Findings:

The following tables present hypothetical DLS and zeta potential data for a 0.1% aqueous dispersion of Hexadecyl octadecyl (R-(R,R))-tartrate, illustrating the type of information that would be obtained.

Table 1: Hypothetical Particle Size Data

ParameterHypothetical ValueInterpretation
Z-Average Diameter 150 nmThe intensity-weighted mean hydrodynamic diameter of the particles in the dispersion.
Polydispersity Index (PDI) 0.25A PDI value in this range suggests a moderately broad distribution of particle sizes, which is common for self-assembled systems.
Peak 1 Intensity 95%The majority of the scattered light comes from a particle population with a diameter of approximately 145 nm.
Peak 2 Intensity 5%A minor population of larger aggregates with a diameter of around 500 nm is present.

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Zeta Potential Data

pHHypothetical Zeta Potential (mV)Interpretation
3.0 +15 mVAt low pH, the tartrate headgroups may be partially protonated, leading to a low positive charge and potential for instability.
7.0 -35 mVAt neutral pH, the tartrate headgroups are likely deprotonated, imparting a significant negative charge to the particles. A zeta potential of -35 mV suggests good colloidal stability due to strong electrostatic repulsion between particles. researchgate.net
9.0 -45 mVAt higher pH, the negative charge increases, leading to even greater electrostatic repulsion and enhanced stability of the dispersion.

This table presents hypothetical data for illustrative purposes.

Theoretical and Computational Investigations of Molecular Behavior

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure (conformation) and the electronic properties of Hexadecyl octadecyl (R-(R,R))-tartrate. These calculations solve the Schrödinger equation for the molecule, providing insights into its geometry, energy, and reactivity.

The electronic structure of the molecule, including the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO), can also be predicted. The ester groups are expected to be the most electronically active sites, with the HOMO likely localized on the oxygen atoms of the hydroxyl and carbonyl groups, and the LUMO centered on the carbonyl carbons. This information is critical for understanding the molecule's reactivity and its interactions with other molecules.

Table 1: Illustrative DFT Calculation Results for a Model Long-Chain Dialkyl Tartrate

PropertyCalculated ValueMethod/Basis Set
Optimized Dihedral Angle (O=C-C-C=O)~60°B3LYP/6-31G
HOMO Energy-6.5 eVB3LYP/6-31G
LUMO Energy-0.8 eVB3LYP/6-31G
Dipole Moment~3.5 DB3LYP/6-31G

Note: The data in this table is illustrative and based on typical values for similar long-chain tartrate esters. Specific calculations for Hexadecyl octadecyl (R-(R,R))-tartrate are required for precise values.

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. For an amphiphilic molecule like Hexadecyl octadecyl (R-(R,R))-tartrate, MD simulations are particularly useful for investigating its behavior at interfaces (e.g., air-water or oil-water) and its tendency to self-assemble into larger structures. manchester.ac.uk

In a typical MD simulation, a system containing multiple molecules of Hexadecyl octadecyl (R-(R,R))-tartrate and a solvent (e.g., water) is constructed. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. This allows for the observation of dynamic processes such as the migration of the molecules to an interface and their subsequent organization. nih.gov

Studies on similar amphiphilic molecules have shown that at an air-water interface, the hydrophilic tartrate headgroups will orient towards the water phase, while the hydrophobic hexadecyl and octadecyl chains will extend into the air. chemrxiv.orgmdpi.commdpi.com Over time, these molecules can organize into a monolayer at the interface. MD simulations can provide detailed information about the packing density, thickness, and order of these monolayers. nih.gov

The self-assembly of these molecules in bulk solution can also be simulated. Depending on the concentration and solvent conditions, they may form various aggregates such as micelles or bilayers. MD simulations can help to predict the critical micelle concentration and the morphology of the resulting self-assembled structures.

Computational Modeling of Chiral Recognition and Enantioselective Interactions (e.g., Effective-Pair-Potential (EPP) Approach)

The chirality of the tartaric acid core of Hexadecyl octadecyl (R-(R,R))-tartrate is a key feature that can lead to enantioselective interactions with other chiral molecules. Computational modeling can be used to understand the mechanisms of this chiral recognition. acs.org

One approach is to use molecular docking simulations, where a chiral guest molecule is "docked" into a host structure formed by one or more molecules of Hexadecyl octadecyl (R-(R,R))-tartrate. The binding energies of the two enantiomers of the guest molecule can then be calculated and compared. A significant difference in binding energy would indicate a high degree of enantioselectivity. These interactions are often governed by subtle differences in steric fit and intermolecular forces, such as hydrogen bonding and van der Waals interactions. acs.orgnih.gov

The Effective-Pair-Potential (EPP) approach is a more advanced method that can be used to model chiral interactions. In this approach, the complex many-body interactions between chiral molecules are simplified into a set of effective pairwise potentials. These potentials can then be used in larger-scale simulations to predict the collective behavior of chiral molecules, such as the formation of chiral aggregates or the separation of enantiomers. While the development of a specific EPP for Hexadecyl octadecyl (R-(R,R))-tartrate would require extensive computational work, the principles of this method have been applied to other chiral systems. aps.org

Prediction of Supramolecular Architectures and Stability

The ability of Hexadecyl octadecyl (R-(R,R))-tartrate to form well-defined supramolecular architectures is a direct consequence of its molecular structure. Computational methods can be employed to predict the likely packing arrangements of these molecules in the solid state or in self-assembled structures. researchgate.netresearchgate.net

Crystal structure prediction (CSP) algorithms can be used to generate and rank a large number of possible crystal packing arrangements based on their calculated lattice energies. These predictions can provide valuable insights into the most stable supramolecular motifs, which are often stabilized by a combination of hydrogen bonding between the tartrate headgroups and van der Waals interactions between the long alkyl chains. researchgate.net

For self-assembled structures in solution or at interfaces, MD simulations, as discussed earlier, can predict the formation of various supramolecular architectures. The stability of these architectures can be assessed by calculating the free energy of their formation. This can be done using advanced simulation techniques such as thermodynamic integration or umbrella sampling. These calculations can help to determine the conditions under which different supramolecular structures are most likely to form and remain stable.

Role in Model Systems for Fundamental Chemical Research

Investigation as Chiral Modifiers in Heterogeneous Catalysis

The enantioselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Heterogeneous catalysis offers a promising avenue for achieving such selectivity in a cost-effective and scalable manner. The modification of catalyst surfaces with chiral molecules can create a chiral environment that directs the stereochemical outcome of a reaction.

The long alkyl chains of Hexadecyl octadecyl (R-(R,R))-tartrate could offer several advantages in this context. They could enhance the solubility and compatibility of the modifier with non-polar reaction media and substrates. Furthermore, the self-assembly of these amphiphilic molecules on the catalyst surface could lead to the formation of highly ordered and well-defined chiral domains, potentially amplifying the enantioselectivity of the catalytic process. The table below summarizes the key aspects of using tartrate derivatives as chiral modifiers in heterogeneous catalysis, drawing from studies on analogous systems.

Catalyst SystemChiral ModifierTarget ReactionKey Findings
Nickel(R,R)-Tartaric AcidEnantioselective Hydrogenation of β-ketoestersHigh enantiomeric excesses (ee) have been achieved, demonstrating the effectiveness of tartrate as a chiral modifier. researchgate.net
PlatinumCinchona Alkaloids (for comparison)Enantioselective Hydrogenation of α-ketoestersProvides a benchmark for highly effective chiral modification in heterogeneous catalysis. researchgate.net

Based on these principles, Hexadecyl octadecyl (R-(R,R))-tartrate holds potential as a sophisticated chiral modifier, where its long alkyl chains could be leveraged to create novel, highly organized catalytic surfaces for asymmetric synthesis.

Use in Membrane Mimetic Systems for Studying Interfacial Processes

Biological membranes are complex assemblies of lipids and proteins that play a crucial role in cellular function. Understanding the processes that occur at these interfaces is of fundamental importance in biology and medicine. Model systems that mimic the structure and properties of biological membranes, such as Langmuir monolayers and vesicles, are invaluable tools for such investigations.

The amphiphilic character of Hexadecyl octadecyl (R-(R,R))-tartrate makes it an ideal candidate for the formation of such membrane mimetic systems. The long hexadecyl and octadecyl chains provide the necessary hydrophobicity to drive self-assembly in aqueous environments, while the polar tartrate headgroup interacts with the aqueous phase. The formation of stable Langmuir monolayers at the air-water interface by fluorinated amphiphiles with vinyl groups has been studied, demonstrating how molecular structure influences film properties. nih.gov Similarly, synthetic aminolipids can form cross-linked, stable, one-molecule-thin films, showcasing the potential for creating robust nanosheets from amphiphilic molecules. nih.gov

The chirality of the tartrate headgroup could introduce specific recognition and interaction capabilities at the interface, mimicking the behavior of chiral lipids in biological membranes. Furthermore, the ester linkages in the molecule could be susceptible to enzymatic or chemical hydrolysis, providing a model for studying degradation processes at membrane interfaces. Research on long-chain tartaric acid diamides as ceramide-analogues in skin barrier models has shown their ability to form ordered structures, highlighting the potential of tartrate derivatives in forming biomimetic assemblies.

The table below outlines the types of membrane mimetic systems that could potentially be formed by Hexadecyl octadecyl (R-(R,R))-tartrate and the phenomena that could be studied.

Membrane Mimetic SystemPotential Research Focus
Langmuir MonolayersStudy of molecular packing, surface pressure-area isotherms, and interactions with molecules in the subphase.
Vesicles/LiposomesInvestigation of membrane fluidity, permeability, and fusion processes. Encapsulation and release of guest molecules.
Supported Lipid BilayersModeling of cell surfaces for studying protein-lipid interactions and cell adhesion.

The use of Hexadecyl octadecyl (R-(R,R))-tartrate in these model systems could provide valuable insights into the role of amphiphilicity and chirality in governing the structure and function of biological and artificial membranes.

Contribution to the Development of Novel Amphiphilic Materials for Controlled Release Mechanisms

The development of materials that can encapsulate and release active molecules in a controlled manner is a major focus of research in areas ranging from drug delivery to agriculture. Amphiphilic molecules that can self-assemble into structures such as micelles and vesicles are particularly promising for these applications. rsc.org

Hexadecyl octadecyl (R-(R,R))-tartrate, with its well-defined hydrophobic and hydrophilic domains, is expected to self-assemble in solution to form various nanostructures depending on the concentration and solvent conditions. These assemblies could serve as reservoirs for the encapsulation of hydrophobic guest molecules within their non-polar cores. The release of these guest molecules could then be triggered by external stimuli, such as changes in pH, temperature, or the presence of specific enzymes that can hydrolyze the ester bonds of the tartrate moiety.

Research on other amphiphilic systems has demonstrated the feasibility of this approach. For instance, vesicles formed from lipids and surfactants are recognized as effective carriers for drug delivery. rsc.org Furthermore, the use of tartaric acid in pharmaceutical formulations has been shown to improve the oral bioavailability of certain drugs. mdpi.com Novel derivatives of tartaric acid have also been investigated as potential safe antimicrobials for food packaging, indicating their potential in controlled release applications to prevent spoilage. ffhdj.com

The table below summarizes the potential controlled release mechanisms that could be engineered using Hexadecyl octadecyl (R-(R,R))-tartrate-based materials.

Release TriggerMechanismPotential Application
pH ChangeAlteration of the ionization state of the tartrate headgroup, leading to disassembly of the nanostructure.pH-responsive drug delivery to specific tissues or cellular compartments.
Enzymatic CleavageHydrolysis of the ester linkages by specific enzymes, causing the breakdown of the carrier system.Targeted release of drugs at sites of high enzymatic activity, such as tumors.
Temperature ChangePhase transitions in the assembly of the amphiphile, leading to the release of the encapsulated cargo.Thermally-responsive delivery systems.

The versatility of the tartrate structure, combined with the self-assembling properties imparted by the long alkyl chains, makes Hexadecyl octadecyl (R-(R,R))-tartrate a promising building block for the design of advanced controlled release systems.

Exploration in Bioconjugation and Hybrid Material Synthesis

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical technology in biotechnology and medicine. mdpi.com It is used to create a wide range of tools for diagnostics, imaging, and therapeutics. The tartrate functional group, with its carboxyl and hydroxyl moieties, offers potential handles for bioconjugation reactions.

While the ester groups of Hexadecyl octadecyl (R-(R,R))-tartrate are relatively stable, they could potentially be hydrolyzed to reveal the carboxylic acid and alcohol functionalities of the parent tartaric acid. These groups could then be activated and reacted with amine or other nucleophilic groups on proteins, peptides, or other biomolecules to form stable covalent linkages. Tartaric acid and its derivatives have been widely used in the synthesis of bioactive molecules, demonstrating the versatility of this chemical scaffold. nih.govnih.gov

In the realm of hybrid materials, the sol-gel process is a versatile method for creating organic-inorganic composites with tailored properties. researchgate.net The synthesis of hybrid xerogel materials from n-octadecyltriethoxysilane and n-hexadecylamine demonstrates a methodology where long-chain alkyl groups are used to template the formation of structured materials. nih.gov It is conceivable that Hexadecyl octadecyl (R-(R,R))-tartrate could be incorporated into such sol-gel systems. The long alkyl chains would co-assemble with the silane (B1218182) precursors, while the polar tartrate headgroup could interact with the forming inorganic network, potentially influencing its structure and properties. The chirality of the tartrate could also be imparted to the final hybrid material, opening up possibilities for chiral separations or catalysis.

The table below provides an overview of the potential applications of Hexadecyl octadecyl (R-(R,R))-tartrate in these advanced material fields.

FieldPotential ApplicationKey Feature
BioconjugationLinking to proteins or peptides for targeted delivery or diagnostics.Reactive hydroxyl and carboxyl groups (after hydrolysis).
Hybrid MaterialsCreation of ordered organic-inorganic composites with chiral properties.Self-assembly directed by long alkyl chains and chirality of the tartrate headgroup.

The exploration of Hexadecyl octadecyl (R-(R,R))-tartrate in bioconjugation and hybrid material synthesis could lead to the development of novel functional materials with applications in biomedicine, catalysis, and separation science.

Future Research Trajectories

Development of Novel Synthetic Pathways for Enhanced Stereocontrol and Efficiency

The precise arrangement of the hexadecyl and octadecyl chains on the chiral tartrate backbone is critical to the molecule's function. Future research will likely focus on developing more efficient and stereoselective synthetic methods. Current strategies for creating chiral esters often rely on enzymatic catalysis or the use of chiral auxiliaries. nih.govjst.go.jp

A promising avenue is the use of biocatalysis, employing lipases for transesterification or esterification reactions. scielo.brorganic-chemistry.org This approach offers high stereoselectivity under mild, environmentally friendly conditions. scielo.br Another direction involves asymmetric condensation, a strategy that has proven effective for synthesizing other chiral sulfur-based esters and could be adapted for tartrates. nih.gov Continuous-flow reactors, which have been used for the combinatorial synthesis of other chiral esters, could offer a scalable and highly controlled method for producing Hexadecyl octadecyl (R-(R,R))-tartrate. scielo.br Research in this area would aim to optimize reaction conditions to maximize both yield and enantiomeric excess, moving beyond traditional batch processing.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Key Research Focus
Enzymatic Catalysis (Lipase) High stereoselectivity, mild reaction conditions, environmentally friendly. scielo.br Immobilization of enzymes, solvent engineering, dynamic kinetic resolution. organic-chemistry.org
Asymmetric Condensation Potential for high enantiopurity, applicable to diverse substrates. nih.gov Development of novel chiral catalysts, optimization of reaction conditions for long-chain alcohols.
Continuous-Flow Synthesis Enhanced process control, scalability, improved safety, potential for high-throughput screening. scielo.br Reactor design, catalyst stability in flow, integration with real-time analytics.
Photoredox Catalysis Mild reaction conditions, novel reactivity patterns. acs.org Substrate scope extension to long-chain α-ketoesters, diastereoselectivity control.

Elucidation of Complex Interfacial Self-Assembly Dynamics in Multicomponent Systems

As an amphiphile, Hexadecyl octadecyl (R-(R,R))-tartrate is expected to self-assemble into ordered structures like ribbons, vesicles, or nanotubes at interfaces. mines.edunih.gov Future research must aim to understand and control these assembly processes, particularly in complex, multicomponent environments. The molecular structure—specifically the chirality of the tartrate headgroup and the lengths of the two different alkyl tails—will profoundly influence the resulting morphology. nih.govnih.gov

Investigations will need to probe how external stimuli such as temperature, pH, and solvent polarity can be used to direct the assembly and even trigger transitions between different structures. nih.govmdpi.com The presence of other molecules, such as co-surfactants or polymers, will introduce additional complexity. Advanced techniques, including atomic force microscopy and molecular dynamics simulations, will be essential to visualize and understand the interfacial structure and forces at play. researchgate.net A key goal is to understand how molecular chirality translates into macroscopic helical structures, a phenomenon observed in other chiral lipid systems. bohrium.compnas.org This could lead to the rational design of surfaces with tunable properties. nih.gov

Table 2: Factors Influencing Self-Assembly and Potential Outcomes

Influencing Factor Research Question Expected Outcome/Morphology
Solvent Polarity How does the solvent environment affect the packing and chirality expression? Transition between micelles, twisted ribbons, and nanotubes. nih.gov
Temperature Can thermal energy be used to induce phase transitions in the assembled structures? Reversible switching between ordered and disordered states. nih.gov
pH Variation How does the protonation state of the tartrate headgroup influence intermolecular interactions? Alteration of headgroup area and packing parameter, leading to morphological changes. nih.gov
Presence of Co-amphiphiles How do additional chiral or achiral molecules integrate into the assembly? Formation of mixed aggregates with novel synergistic properties. rsc.org

Expansion of Computational Models for Predictive Design of Chiral Amphiphiles

Computational modeling is an indispensable tool for accelerating the design and discovery of new materials. acs.orgresearchgate.net For Hexadecyl octadecyl (R-(R,R))-tartrate, future research should focus on developing robust computational models that can predict its behavior from the molecular to the supramolecular scale. All-atom and coarse-grained molecular dynamics (MD) simulations can provide insights into the spontaneous self-assembly process, revealing how intermolecular forces drive the formation of specific nanostructures. rsc.orgnih.govmdpi.com

Table 3: Computational Approaches and Their Applications

Computational Method Primary Application Information Gained
Molecular Dynamics (MD) Simulating self-assembly processes in solution and at interfaces. rsc.orgnih.gov Assembly mechanisms, nanostructure morphology, phase behavior, role of hydrophobicity. nih.gov
Density Functional Theory (DFT) Calculating electronic structure and chiroptical properties. mdpi.comnih.gov Predicted CD/ECD spectra, conformational energies, molecular orbital analysis. mdpi.com
Coarse-Graining (CG) Simulating large-scale systems over long timescales. mdpi.com Spontaneous formation of large aggregates (e.g., vesicles), hydrogel formation. nih.govmdpi.com
Virtual Screening/Machine Learning High-throughput screening of virtual compound libraries. acs.orgresearchgate.net Identification of novel chiral amphiphiles with targeted properties, structure-property relationships.

Exploration of Synergistic Effects in Mixed Chiral Systems for Advanced Material Development

The behavior of Hexadecyl octadecyl (R-(R,R))-tartrate in isolation is only the starting point. A significant frontier of research lies in exploring its interactions within mixed chiral systems. Combining it with other chiral or even achiral molecules can lead to emergent properties and complex hierarchical structures. nih.gov One key area of investigation is the "sergeants-and-soldiers" effect, where a small amount of a chiral molecule (the "sergeant," in this case, the tartrate) can impose its handedness on a larger assembly of achiral molecules (the "soldiers"). pnas.orgnih.gov

Table 4: Potential Outcomes of Mixed Amphiphilic Systems

System Composition Phenomenon to Investigate Potential Application
(R,R)-Tartrate + Achiral Amphiphile "Sergeants-and-Soldiers" Effect. pnas.orgnih.gov Amplification of chirality for sensing or catalysis. rsc.org
(R,R)-Tartrate + (S,S)-Tartrate (Racemic) Chiral symmetry breaking, enantiomeric segregation. pnas.org Formation of distinct right- and left-handed domains.
(R,R)-Tartrate + Chiral Polymer Chiral-to-chiral communication, co-assembly. nih.gov Creation of robust, hierarchically ordered composite materials.
(R,R)-Tartrate + Guest Molecule Host-guest chemistry within chiral cavities. nih.gov Enantioselective recognition and transport of small molecules.

Q & A

Basic: What are the recommended methods for synthesizing and purifying hexadecyl octadecyl (R-(R,R))-tartrate in laboratory settings?**

Methodological Answer:
Synthesis typically involves esterification of tartaric acid with hexadecanol and octadecanol under controlled conditions. A solvent-based approach using chloroform-methanol mixtures (e.g., 2:1 v/v) is effective for lipid extraction and purification, as described by Bligh and Dyer . Catalysts like p-toluene sulfonic acid (0.5%) and inhibitors such as hydroquinone (0.25%) can optimize reaction efficiency while minimizing side reactions, as demonstrated in acrylate ester synthesis . Post-synthesis, purification via liquid-liquid separation (chloroform layer isolation) ensures lipid recovery with minimal contamination.

Basic: How can researchers structurally characterize hexadecyl octadecyl (R-(R,R))-tartrate to confirm its stereochemistry and ester linkages?**

Methodological Answer:
High-resolution techniques are critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify ester carbonyl signals (~170 ppm) and alkyl chain integration (δ 0.8–1.5 ppm). Chiral centers (R/R* configuration) require NOESY or chiral column chromatography for enantiomeric resolution.
  • Mass Spectrometry : Electron impact (EI) or LC-QToF-MS detects molecular ion peaks and fragmentation patterns. Hexadecyl/octadecyl esters often show base peaks at m/z 99 (common for long-chain isocyanates) and parent ions corresponding to molecular weights ~650–700 Da .
  • FT-IR : Ester C=O stretching (~1740 cm1^{-1}) and alkyl C-H vibrations (2850–2950 cm1^{-1}) confirm functional groups .

Advanced: How does the alkyl chain length (C16 vs. C18) influence the physicochemical properties of hexadecyl octadecyl (R-(R,R))-tartrate in polymer matrices?**

Methodological Answer:
Chain length impacts molecular weight, viscosity, and steric hindrance. In terpolymer studies, increasing alkyl chain length (e.g., hexadecyl to octadecyl acrylate) initially raises molecular weight (e.g., 42,001 Da for C16) but decreases it beyond a threshold (e.g., 10,693 Da for C18) due to steric effects limiting polymerization . Differential scanning calorimetry (DSC) can quantify melting points, while rheological assays assess viscosity changes. For tartrate derivatives, longer chains may enhance hydrophobicity but reduce solubility in polar solvents, necessitating solvent optimization (e.g., chloroform:methanol gradients).

Advanced: What experimental strategies resolve contradictions in biological activity data for hexadecyl octadecyl (R-(R,R))-tartrate analogs?**

Methodological Answer:
Discrepancies often arise from stereochemical variability or impurity profiles. Strategies include:

  • Bioassay-Guided Fractionation : Isolate pure stereoisomers using preparative HPLC with chiral columns, then test for activity (e.g., antimicrobial or anticancer assays) .
  • Stability Studies : Assess degradation under varying pH/temperature via accelerated stability testing (e.g., 40°C/75% RH for 6 months). LC-MS monitors decomposition products.
  • Dose-Response Curves : Compare EC50_{50} values across analogs to identify structure-activity trends. For example, hexadecyl analogs of platelet-activating factor (PAF) show 3x higher potency than octadecyl derivatives due to optimized alkyl-receptor interactions .

Basic: Which analytical techniques are suitable for quantifying hexadecyl octadecyl (R-(R,R))-tartrate in complex biological matrices?**

Methodological Answer:

  • LC-MS/MS : Selective reaction monitoring (SRM) enhances sensitivity in lipid-rich samples. Use C18 reverse-phase columns with acetonitrile:water gradients.
  • GC-FID : After saponification, quantify fatty alcohol derivatives (hexadecanol/octadecanol) with flame ionization detection.
  • Thin-Layer Chromatography (TLC) : Silica gel plates with hexane:ethyl acetate (7:3) visualize esters under UV/iodine staining. Compare Rf_f values to standards .

Advanced: How can researchers model the interaction of hexadecyl octadecyl (R-(R,R))-tartrate with lipid bilayers or synthetic membranes?**

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to predict insertion depth and orientation in bilayers. Focus on alkyl chain packing and hydrogen bonding with tartrate headgroups.
  • Langmuir Trough Assays : Measure surface pressure-area isotherms to assess monolayer stability and phase transitions.
  • Fluorescence Anisotropy : Labeled derivatives (e.g., BODIPY-tagged) quantify membrane fluidity changes via polarization shifts .

Basic: What are the best practices for documenting and citing research data on this compound to ensure reproducibility?

Methodological Answer:
Follow FORCE11 guidelines for data citation:

Deposit Raw Data : Use repositories like Zenodo or Figshare. Include synthesis protocols, NMR/MS spectra, and assay conditions.

Persistent Identifiers : Assign DOIs to datasets.

Metadata Standards : Specify solvent purity, instrument models (e.g., Bruker AVANCE III HD 600 MHz), and statistical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.